REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:15]=[CH:16][CH:17]=[C:18]3[C:23]=2[N:22]=[CH:21][CH:20]=[CH:19]3)[CH2:10][CH2:9]1)C1C=CC=CC=1.ClC(OC=C)=O>C(Cl)Cl>[N:11]1([C:14]2[CH:15]=[CH:16][CH:17]=[C:18]3[C:23]=2[N:22]=[CH:21][CH:20]=[CH:19]3)[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
2.63 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC=C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 12 N hydrochloric acid (20 ml)
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
TEMPERATURE
|
Details
|
heated up to 50° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 1 N sodium hydroxide-ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C=1C=CC=C2C=CC=NC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.86 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |